molecular formula C12H14ClFN2O B7337987 2-amino-5-chloro-N-[(1S)-2,2-dimethylcyclopropyl]-3-fluorobenzamide

2-amino-5-chloro-N-[(1S)-2,2-dimethylcyclopropyl]-3-fluorobenzamide

Cat. No.: B7337987
M. Wt: 256.70 g/mol
InChI Key: DZXAYKZJEBVSPM-VIFPVBQESA-N
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Description

2-amino-5-chloro-N-[(1S)-2,2-dimethylcyclopropyl]-3-fluorobenzamide is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and pharmacology. This compound is also known by its chemical name, BAY 73-6691.

Mechanism of Action

The mechanism of action of 2-amino-5-chloro-N-[(1S)-2,2-dimethylcyclopropyl]-3-fluorobenzamide involves the inhibition of the sGC enzyme. This enzyme is responsible for the production of cyclic guanosine monophosphate (cGMP), which is a signaling molecule that regulates blood vessel dilation and other physiological processes. By inhibiting the sGC enzyme, this compound reduces the production of cGMP and leads to vasoconstriction, which can be useful in the treatment of pulmonary arterial hypertension.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of the sGC enzyme, reduction of cGMP production, and vasoconstriction. This compound has been found to be effective in reducing pulmonary arterial pressure and improving exercise capacity in patients with pulmonary arterial hypertension.

Advantages and Limitations for Lab Experiments

The advantages of using 2-amino-5-chloro-N-[(1S)-2,2-dimethylcyclopropyl]-3-fluorobenzamide in lab experiments include its potency as an sGC inhibitor and its potential applications in the treatment of cardiovascular diseases. However, limitations include the complexity of the synthesis method and the potential for off-target effects on other physiological processes.

Future Directions

There are several future directions for the scientific research of 2-amino-5-chloro-N-[(1S)-2,2-dimethylcyclopropyl]-3-fluorobenzamide. One direction is to explore its potential use in the treatment of other cardiovascular diseases, such as heart failure and coronary artery disease. Another direction is to investigate its potential applications in other areas of medicine, such as cancer therapy. Additionally, further research is needed to better understand the mechanism of action and potential side effects of this compound.

Synthesis Methods

The synthesis of 2-amino-5-chloro-N-[(1S)-2,2-dimethylcyclopropyl]-3-fluorobenzamide is a complex process that involves several steps. The initial step involves the reaction of 4-chloro-3-fluoroaniline with (1S)-2,2-dimethylcyclopropanecarboxylic acid to produce an intermediate compound. The intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to produce the final product, this compound.

Scientific Research Applications

2-amino-5-chloro-N-[(1S)-2,2-dimethylcyclopropyl]-3-fluorobenzamide has been the subject of scientific research due to its potential applications in medicine and pharmacology. It has been found to be a potent inhibitor of the enzyme soluble guanylate cyclase (sGC), which is involved in the regulation of blood pressure and other physiological processes. This compound has been studied for its potential use in the treatment of cardiovascular diseases, such as pulmonary arterial hypertension.

Properties

IUPAC Name

2-amino-5-chloro-N-[(1S)-2,2-dimethylcyclopropyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFN2O/c1-12(2)5-9(12)16-11(17)7-3-6(13)4-8(14)10(7)15/h3-4,9H,5,15H2,1-2H3,(H,16,17)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXAYKZJEBVSPM-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1NC(=O)C2=C(C(=CC(=C2)Cl)F)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@@H]1NC(=O)C2=C(C(=CC(=C2)Cl)F)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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